molecular formula C21H24FN3O4 B2426725 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898420-64-9

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

Cat. No. B2426725
CAS RN: 898420-64-9
M. Wt: 401.438
InChI Key: YFIDJNYFFDAIMZ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine rings can bind to a variety of receptors in the body, which can lead to a wide range of biological effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyran rings, along with the piperazine ring, would contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl group. The electron-withdrawing nature of the fluorine atom could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Chemical Properties

  • Flunarizine, a related compound, exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. Various synthetic methods for flunarizine, involving metal-catalyzed amination and Wittig reactions, highlight its versatile chemical applications (Shakhmaev, Sunagatullina, & Zorin, 2016).

Crystal Structure and Analysis

  • The crystal structures of cinnamide derivatives, which are closely related to the compound , have been analyzed, revealing insights into their molecular interactions and implications for their biological activities (Zhong et al., 2018).

Biological and Pharmacological Activities

  • Certain piperazinylaryloxazolidinones, which share structural similarities with the compound, exhibit superior antibacterial activities, indicating the potential antimicrobial applications of this class of compounds (Srivastava et al., 2008).
  • Novel herbicidal 1-phenyl-piperazine-2,6-diones, including compounds with fluorophenyl groups, have shown significant herbicidal activity, suggesting potential agricultural uses (Li et al., 2005).

Neuroprotective Properties

  • In the context of neuroprotection, certain cinnamide derivatives have demonstrated effective activities against neurotoxicity, which might extend to compounds with similar structures (Zhong et al., 2018).

Anticonvulsant Efficacy

  • Derivatives of piperazine with various substitutions, including fluorophenyl groups, have been evaluated for anticonvulsant activity, indicating the potential application of such compounds in epilepsy treatment (Obniska et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given the presence of a piperazine ring, it’s possible that this compound could act on various receptors in the body .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and safety profile. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties .

properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-2-7-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-8-10-25(11-9-24)17-5-3-16(22)4-6-17/h2-6,12,14H,1,7-11,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIDJNYFFDAIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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